molecular formula C31H28O6 B5005168 2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

Cat. No.: B5005168
M. Wt: 496.5 g/mol
InChI Key: KEIBIPIFRVZVAO-UHFFFAOYSA-N
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Description

2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one is a complex organic compound characterized by multiple hydroxyl groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.

    Cyclization Reactions: These reactions help in forming the cyclohexenone ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like chromium trioxide or potassium permanganate, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic Acid: A metabolite of dopamine with similar antioxidant properties.

    3,4-Dihydroxyphenylethanol: Known for its antioxidant and anti-inflammatory activities.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Formed in the Maillard reaction and contributes to antioxidant properties.

Uniqueness

2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one is unique due to its complex structure, which allows for multiple functional group interactions and diverse chemical reactivity. Its combination of hydroxyl groups and phenyl rings provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

2-[(3,4-dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28O6/c32-23-12-11-20(13-24(23)33)29(30-25(34)14-21(15-26(30)35)18-7-3-1-4-8-18)31-27(36)16-22(17-28(31)37)19-9-5-2-6-10-19/h1-13,21-22,29,32-34,36H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIBIPIFRVZVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C(C2=CC(=C(C=C2)O)O)C3=C(CC(CC3=O)C4=CC=CC=C4)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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